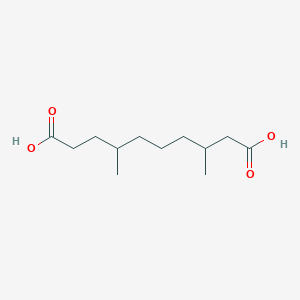

3,7-Dimethyldecanedioic acid

Description

Properties

Molecular Formula |

C12H22O4 |

|---|---|

Molecular Weight |

230.30 g/mol |

IUPAC Name |

3,7-dimethyldecanedioic acid |

InChI |

InChI=1S/C12H22O4/c1-9(6-7-11(13)14)4-3-5-10(2)8-12(15)16/h9-10H,3-8H2,1-2H3,(H,13,14)(H,15,16) |

InChI Key |

HYPIHGLKOQBQNW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC(C)CC(=O)O)CCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Sebacic Acid (Decanedioic Acid)

- Structure : Linear C₁₀ diacid (HOOC-(CH₂)₈-COOH).

- Key Properties : High melting point (131–134°C), biodegradable, and widely used in polymer synthesis (e.g., nylon-6,10) .

- Comparison :

- The absence of methyl groups in sebacic acid enhances crystallinity and water solubility.

- 3,7-Dimethyldecanedioic acid’s branched structure likely reduces melting point and increases lipophilicity, favoring applications in hydrophobic matrices or coatings.

Adipic Acid (Hexanedioic Acid)

- Structure : Linear C₆ diacid (HOOC-(CH₂)₄-COOH).

- Key Properties : Melting point 152°C, water-soluble, and a precursor for nylon-6,6 .

- Comparison: Shorter chain length limits adipic acid’s flexibility in long-chain polymer applications compared to 3,7-dimethyldecanedioic acid. Methyl branching in the latter may confer resistance to enzymatic degradation, a trait observed in branched fluorinated analogs like perfluoro(3,7-dimethyloctanoic acid) .

Perfluoro(3,7-dimethyloctanoic acid)

- Structure : Fluorinated C₈ acid with methyl branches at positions 3 and 7.

- Key Properties: Exceptional thermal stability (>300°C), chemical resistance, and non-bioaccumulative nature .

- Comparison :

- Fluorination drastically alters electronic properties, making this compound inert compared to 3,7-dimethyldecanedioic acid.

- Both compounds share steric effects from methyl groups, but their applications diverge: fluorinated derivatives are used in advanced materials, while the diacid may have niche roles in antimicrobial agents .

3,7-Dimethyluric Acid

- Structure : A xanthine derivative with methyl groups at positions 3 and 7, involved in caffeine metabolism .

- Key Properties : Water-soluble, weak basicity (pKa ~6–8), and a biomarker for purine metabolism .

- Both compounds highlight the role of methyl positioning in modulating biological activity and physicochemical properties.

Research Findings and Implications

- Thermal and Chemical Stability: Branched compounds like perfluoro(3,7-dimethyloctanoic acid) exhibit enhanced stability, a trait that may extend to 3,7-dimethyldecanedioic acid in non-polar environments .

- Metabolic Pathways : While 3,7-dimethyluric acid is a metabolic byproduct, the diacid’s ester form may interact with biological systems differently due to its hydrophobicity .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 3,7-dimethyluric acid (3,7-DMU)?

- Answer : 3,7-DMU is biosynthesized from theobromine via enzymatic oxidation by xanthine dehydrogenase/oxidase . For laboratory synthesis, high-performance liquid chromatography (HPLC) with ≥95.0% purity is commonly used for purification, and structural validation is achieved through SMILES strings, InChI keys, and melting point determination (≥300°C) . Key characterization techniques include:

- Electrochemical analysis : Detection of oxidation peaks (Ia and IIa) on graphite electrodes in aqueous solutions .

- Mass spectrometry : High-resolution multi-stage MS for metabolite identification in biological systems .

Q. What are the primary metabolic pathways and biological roles of 3,7-DMU?

- Answer : 3,7-DMU is a major metabolite of theobromine (found in cocoa) and plays a role in purine catabolism. Its metabolic fate involves:

- Hepatic processing : Converted via phase I/II enzymes, with urinary excretion as a primary route .

- Microbial interactions : Gut microbiota may further metabolize 3,7-DMU, though specific pathways remain understudied .

- Comparative biosynthetic pathways :

| Substrate | Enzyme | Product | Organisms |

|---|---|---|---|

| Theobromine | Xanthine dehydrogenase | 3,7-DMU | Humans, bacteria |

| 3,7-DMU | Microbial oxidoreductases | Unidentified | Gut microbiota |

Q. How is 3,7-DMU detected and quantified in biological samples?

- Answer : Electrochemical oxidation (e.g., graphite electrodes) detects dual oxidation peaks in aqueous media . For quantitative analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity in complex matrices like urine or plasma .

Advanced Research Questions

Q. How can researchers resolve contradictions in 3,7-DMU quantification across different analytical platforms?

- Answer : Discrepancies often arise from:

- Electrochemical vs. LC-MS/MS : Electrochemical methods may overestimate concentrations due to interference from structurally similar purines .

- Mitigation strategy : Cross-validate results using orthogonal methods (e.g., NMR for structural confirmation) and standardize calibration curves with certified reference materials .

Q. What experimental designs address challenges in studying 3,7-DMU’s microbial metabolism?

- Answer : Key considerations include:

- Anaerobic vs. aerobic conditions : Gut microbiota studies require anaerobic chambers to mimic physiological environments .

- Gnotobiotic models : Use germ-free animals colonized with specific bacterial strains to isolate metabolic contributions .

- Multi-omics integration : Combine metagenomics (microbial gene expression) and metabolomics (3,7-DMU flux) for pathway elucidation .

Q. What are the limitations of current electrochemical methods for 3,7-DMU detection, and how can they be optimized?

- Answer : Limitations include low selectivity in biological fluids and electrode fouling. Optimization strategies:

- Nanomaterial-modified electrodes : Carbon nanotubes or graphene improve sensitivity and reduce fouling .

- pH optimization : Adjust buffer pH to enhance peak separation (e.g., pH 7.4 for physiological relevance) .

Q. How do interspecies differences in xanthine dehydrogenase activity impact 3,7-DMU biosynthesis?

- Answer : Enzyme isoforms vary across species:

- Humans : Xanthine oxidase dominates, producing reactive oxygen species (ROS) alongside 3,7-DMU .

- Bacteria : Some strains lack this enzyme, relying on alternative pathways for purine metabolism .

- Research implications : Use species-specific enzyme inhibitors (e.g., allopurinol in humans) to dissect metabolic contributions .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.